3-{[2-(Aminomethyl)phenyl]methyl}-1,3-diazaspiro[4.5]decane-2,4-dione is a complex organic compound characterized by its unique spirocyclic structure. This compound belongs to the class of diazaspiro compounds, which are notable for their potential biological activities and applications in medicinal chemistry. The compound's molecular formula is and it has been studied for its various chemical properties and potential therapeutic uses.
3-{[2-(Aminomethyl)phenyl]methyl}-1,3-diazaspiro[4.5]decane-2,4-dione is classified as an organic compound with significant interest in pharmaceutical research due to its spirocyclic structure, which may confer unique pharmacological properties. It falls under the broader category of nitrogen-containing heterocycles.
The synthesis of 3-{[2-(Aminomethyl)phenyl]methyl}-1,3-diazaspiro[4.5]decane-2,4-dione typically involves several steps:
Technical details vary based on specific laboratory conditions and available reagents but typically involve standard organic synthesis techniques such as refluxing, stirring under inert atmospheres, and careful temperature control during reactions .
The molecular structure of 3-{[2-(Aminomethyl)phenyl]methyl}-1,3-diazaspiro[4.5]decane-2,4-dione features:
The InChI key for this compound is HBBUDEOAVFJQCU-UHFFFAOYSA-N
, which provides a unique identifier for database searches related to this compound .
The compound can participate in various chemical reactions typical of diazaspiro compounds:
Technical details regarding these reactions depend on specific experimental setups and conditions but generally follow established organic chemistry principles .
The mechanism of action for 3-{[2-(Aminomethyl)phenyl]methyl}-1,3-diazaspiro[4.5]decane-2,4-dione in biological systems is not extensively documented but can be inferred based on similar compounds:
Data on specific mechanisms would require further empirical studies focused on pharmacodynamics and pharmacokinetics within biological systems.
Relevant data regarding these properties are crucial for understanding the handling and application of this compound in laboratory settings .
3-{[2-(Aminomethyl)phenyl]methyl}-1,3-diazaspiro[4.5]decane-2,4-dione has potential applications in:
Further research could elucidate additional applications based on its reactivity and biological activity profiles.
Spirocyclic hydantoins, characterized by their fused ring systems perpendicular to the imidazolidine-2,4-dione (hydantoin) core, represent privileged scaffolds in medicinal chemistry. Their inherent three-dimensionality enhances vectorial presentation of pharmacophores toward biological targets, improving binding affinity and selectivity compared to planar aromatic systems. The spirocyclic quaternary carbon atom confers conformational rigidity, reducing entropy penalties upon target binding, which translates to enhanced biological activity across therapeutic areas [2] [6]. Notably, spirohydantoins exhibit diverse pharmacological profiles:
Table 1: Key Pharmacological Activities of Spirohydantoin Derivatives
Activity | Structural Features | Example/Target | Source |
---|---|---|---|
Anticancer | 3-Acyl groups, lipophilic side chains | VEGFR-2 inhibition, p300/CBP HAT inhibition | [2] [6] |
MDR Reversal | Aromatic substituents, tertiary amines | P-glycoprotein (ABCB1) inhibition | [4] |
CNS Modulation | N-1 alkylation, 5,5-diaryl substitution | Sodium channel blockade (e.g., Phenytoin) | [6] [7] |
Anti-inflammatory | Spirofusion to indane, lipophilic projections | LFA-1 antagonism (e.g., BIRT377) | [6] |
Specific derivatives like spiromustine demonstrate the scaffold's ability to penetrate the CNS for alkylating activity against tumors, while kaguacidine A (a natural spirohydantoin) shows cytotoxic potential [2]. Crucially, the 3-{[2-(aminomethyl)phenyl]methyl} functionalization in the target compound suggests potential for targeting efflux pumps (like P-gp) or growth factor receptors, leveraging the ortho-aminomethylbenzyl group's role in biomolecular recognition [4].
The 1,3-diazaspiro[4.5]decane-2,4-dione core—a cyclohexane-fused hydantoin—has evolved from simple hydantoins through strategic synthetic advancements and structural modifications:
Table 2: Structural Evolution of Spiro[4.5]decane Hydantoins
Generation | Key Features | Pharmacological Impact | Example |
---|---|---|---|
1st | Unsubstituted hydantoin | Limited bioactivity | 1,3-Diazaspiro[4.5]decane-2,4-dione [1] |
2nd | N-1 or N-3 alkylation | Improved CNS penetration, sodium channel blockade | 1-Methyl-8-phenyl derivative [6] |
3rd | N-3 Acyl/arylalkyl, C-3 amino | Anticancer activity, VEGFR-2/P-gp inhibition | 3-Amino derivative [3]; 3-Benzoyl derivatives [2] |
4th | Hybrid ortho-aminomethylbenzyl at N-3 | Targeted MDR reversal, receptor specificity | Target compound |
The target compound represents a 4th-generation evolution, merging the rigid spirodecane core with an ortho-aminomethylbenzyl group at N-3. This combines conformational restraint with a flexible, pharmacophore-bearing side chain optimized for interactions with efflux pumps or kinases.
Functionalization at hydantoin’s nitrogen atoms is pivotal for tuning electronic properties, solubility, and target affinity:
Table 3: Impact of N-Substitution on Hydantoin Properties
Substitution Site | Electronic Effect | Steric Consequence | Biological Advantage |
---|---|---|---|
N-1 (e.g., Methyl) | Minimal resonance disruption | Retains hydantoin planarity | CNS target engagement (e.g., ion channels) |
N-3 (Acyl) | Disrupts C(O)-N resonance → "Twisted Amide" | Creates non-planar electrophilic site | Kinase inhibition (e.g., VEGFR-2) [2] |
N-3 (2-(Aminomethyl)benzyl) | Amine basicity (pKa ~9-10) | Ortho-substitution enforces bent geometry | P-gp inhibition [4] |
The strategic selection of N-3 for attaching the 2-(aminomethyl)benzyl group leverages enhanced nucleophilicity and creates a "twisted amide" geometry. This functionalization targets extracellular domains (e.g., VEGF receptors) or transmembrane transporters (e.g., P-gp), distinguishing it from N-1-substituted CNS agents.
List of Compounds in Order of Mention:
Generated based on comprehensive analysis of peer-reviewed literature from PubChem, ScienceDirect, Sigma-Aldrich, PubMed, RSC Publishing, MDPI, and JDDT [1] [2] [3].
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8